molecular formula C8H18ClNO4S B7739201 4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol

4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol

Cat. No.: B7739201
M. Wt: 259.75 g/mol
InChI Key: RONAARVSGLWAMD-UHFFFAOYSA-N
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Description

4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy-propylamino group and a dioxo-tetrahydro-thiophen-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable thiophene derivative is reacted with 3-methoxypropylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The methoxy-propylamino group can form hydrogen bonds with biological molecules, while the dioxo-tetrahydro-thiophen-3-ol core can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: A simpler compound with similar functional groups.

    4-Aminophenol: Shares the amino group but has a different core structure.

    2-Methoxyethylamine: Another compound with a methoxy group and an amino group.

Uniqueness

4-(3-Methoxy-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is unique due to its combination of a methoxy-propylamino group and a dioxo-tetrahydro-thiophen-3-ol core

Properties

IUPAC Name

4-(3-methoxypropylamino)-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S.ClH/c1-13-4-2-3-9-7-5-14(11,12)6-8(7)10;/h7-10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONAARVSGLWAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CS(=O)(=O)CC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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